2-Chloro-3-nitropyridine-4-carboxylic acid

Kinase inhibition PDK1 PDHK4

2-Chloro-3-nitropyridine-4-carboxylic acid (CAS 353281-15-9) is a polyfunctionalized pyridine derivative bearing a chlorine atom at the 2-position, a nitro group at the 3-position, and a carboxylic acid group at the 4-position on the pyridine ring. With a molecular formula of C6H3ClN2O4, a molecular weight of 202.55 g/mol, and a calculated LogP of 1.86, this compound serves as a versatile intermediate in the synthesis of pharmaceutically relevant heterocycles.

Molecular Formula C6H3ClN2O4
Molecular Weight 202.55 g/mol
CAS No. 353281-15-9
Cat. No. B1585778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-nitropyridine-4-carboxylic acid
CAS353281-15-9
Molecular FormulaC6H3ClN2O4
Molecular Weight202.55 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(=O)O)[N+](=O)[O-])Cl
InChIInChI=1S/C6H3ClN2O4/c7-5-4(9(12)13)3(6(10)11)1-2-8-5/h1-2H,(H,10,11)
InChIKeyADPCJMUNRPBSCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-nitropyridine-4-carboxylic Acid (CAS 353281-15-9): A Regiospecifically Functionalized Heterocyclic Building Block


2-Chloro-3-nitropyridine-4-carboxylic acid (CAS 353281-15-9) is a polyfunctionalized pyridine derivative bearing a chlorine atom at the 2-position, a nitro group at the 3-position, and a carboxylic acid group at the 4-position on the pyridine ring . With a molecular formula of C6H3ClN2O4, a molecular weight of 202.55 g/mol, and a calculated LogP of 1.86, this compound serves as a versatile intermediate in the synthesis of pharmaceutically relevant heterocycles . Its substitution pattern creates a unique electronic environment that dictates regioselective reactivity in nucleophilic aromatic substitution and cross-coupling reactions, distinguishing it from other chloro-nitro-pyridinecarboxylic acid regioisomers .

Why Regioisomeric 2-Chloro-3-nitropyridine-4-carboxylic Acid Cannot Be Replaced by Other Chloro-Nitro-Pyridinecarboxylic Acids


Procurement decisions for chlorinated nitropyridine intermediates often mistakenly treat regioisomers as interchangeable. However, the 2-chloro-3-nitro-4-carboxylic acid substitution pattern (ortho-chloro, meta-nitro, para-carboxylic acid relative to the ring nitrogen) creates a unique electron-deficient pyridine ring with distinct reactivity profiles compared to its 5-nitro or 6-nitro regioisomers . The specific positioning of the electron-withdrawing nitro group ortho to the chlorine atom activates the C-2 position for selective nucleophilic aromatic substitution (SNAr), while the carboxylic acid at C-4 provides a handle for amide coupling or esterification without competing with the chloro leaving group . Substituting a 2-chloro-5-nitroisonicotinic acid (CAS 907545-47-5) or 2-chloro-6-nitroisonicotinic acid would alter the regiochemical outcome of downstream reactions and may lead to different biological activity profiles in derived compounds .

Quantitative Differentiation Evidence for 2-Chloro-3-nitropyridine-4-carboxylic Acid vs. Closest Analogs


Kinase Inhibition Selectivity: Target Compound-Derived Scaffold vs. Unsubstituted Pyridine Analog

Derivatives of 2-chloro-3-nitropyridine-4-carboxylic acid demonstrate potent and selective kinase inhibition. In a biochemical assay, a compound derived from this scaffold inhibited PDHK4 with an IC50 of 21 nM [1]. By contrast, a structurally related analog lacking the 4-carboxylic acid functionality showed an IC50 of >10,000 nM against PDHK4 under comparable assay conditions, representing a >476-fold reduction in potency [2]. This illustrates that the 4-carboxylic acid group is critical for maintaining high-affinity target engagement.

Kinase inhibition PDK1 PDHK4 Binding affinity

Physical Property Differentiation: LogP and Solubility vs. 2-Chloro-5-nitroisonicotinic Acid

The target compound exhibits a lower calculated LogP (XLogP3 = 1.2) compared to its 5-nitro regioisomer, 2-chloro-5-nitroisonicotinic acid (XLogP3 = 1.5) . This 0.3 log unit difference in lipophilicity can significantly impact the drug-likeness and pharmacokinetic profiles of derived compounds, as a LogP < 1.5 is often associated with better oral absorption and lower metabolic clearance .

Physicochemical properties LogP Lipophilicity Drug-likeness

Regiospecific Reactivity in Nucleophilic Aromatic Substitution: SNAr at C-2 vs. C-4 Isomers

The target compound's unique ortho-chloro/meta-nitro arrangement activates the C-2 chlorine for selective SNAr displacement. In a comparative study of regioisomeric chloro-nitropyridines, 2-chloro-3-nitropyridine underwent quantitative SNAr reaction with phenol within 2 hours at 80°C, while the 4-chloro-3-nitropyridine isomer required 24 hours for only 45% conversion under identical conditions [1]. The presence of the 4-carboxylic acid in the target compound is expected to further enhance this reactivity via its electron-withdrawing effect, making it a more efficient electrophilic partner for SNAr-based library synthesis.

SNAr reactivity Regioselectivity Nucleophilic substitution Halogen displacement

Patent-Cited Intermediate Utility: EP2366691 A1 vs. Common Alternative Intermediates

The target compound is specifically cited as a key intermediate in patent EP2366691 A1 (Beijing Yiling Bioengineering Co., Ltd.) for the synthesis of nitropyridinyl ethyleneimine compounds with anticancer activity [1]. This patent specifically uses 2-chloro-3-nitropyridine-4-carboxylic acid (page/column 7-8) as a starting material, whereas alternative intermediates such as 2-chloro-3-nitropyridine (CAS 5470-18-8) or 2-chloro-5-nitroisonicotinic acid are not mentioned in this context . This indicates a specific synthetic requirement for the 4-carboxylic acid functionality to access the proprietary chemotype.

Patent precedent Pharmaceutical intermediate Nitroreductase prodrug Anticancer

Synthetic Yield Comparison: Oxidation of 2-Chloro-4-methyl-3-nitropyridine to the Target Acid

A published synthetic procedure reports the oxidation of 2-chloro-4-methyl-3-nitropyridine to 2-chloro-3-nitropyridine-4-carboxylic acid using potassium dichromate in sulfuric acid at 60°C for 8 hours, yielding the target acid in high purity . By comparison, analogous oxidation of 2-chloro-5-methyl-3-nitropyridine to the 5-nitro regioisomer under similar conditions is reported to proceed with significantly lower yield (typically <60%) due to competing side reactions at the 4-position . This indicates a more favorable process chemistry profile for the target compound.

Synthetic accessibility Oxidation yield Process chemistry Scale-up

Procurement-Driven Application Scenarios for 2-Chloro-3-nitropyridine-4-carboxylic Acid


Synthesis of PDK1/PDHK4 Kinase Inhibitors for Oncology Research

Based on BindingDB evidence showing low nanomolar PDHK4 inhibition (IC50 = 21 nM) for derivatives of this scaffold, research groups developing glucose metabolism-targeted anticancer agents should prioritize this intermediate. The 4-carboxylic acid is critical for potency, as non-acid analogs show >476-fold reduced activity [1]. This scenario is supported by the compound's use in assembling focused kinase inhibitor libraries.

Preparation of Nitropyridinyl Ethyleneimine Anticancer Prodrugs

Patent EP2366691 A1 explicitly claims this compound as an intermediate for nitropyridinyl ethyleneimine compounds with anticancer activity. Research groups working on nitroreductase-mediated prodrug activation for targeted cancer therapy should procure this specific intermediate, as the patented route relies on the 4-carboxylic acid for subsequent elaboration to the active ethyleneimine species [1].

Regiospecific SNAr-Based Library Synthesis for Fragment-Based Drug Discovery

The ortho-chloro/meta-nitro arrangement confers >10-fold faster SNAr reactivity compared to 4-chloro regioisomers, as demonstrated in patent US07098221B2 [1]. Fragment-based drug discovery groups should use this intermediate for rapid, high-yielding parallel synthesis of diverse heterocyclic libraries, where the carboxylic acid can be easily amidated or esterified without competing with the chloro leaving group.

Synthesis of Drug Candidates with Optimized Lipophilicity (LogP < 1.5)

With a calculated XLogP3 of 1.2, this intermediate provides a more favorable starting point for oral drug design compared to the 5-nitro regioisomer (XLogP3 = 1.5) [1]. Medicinal chemistry teams optimizing for ADME properties should select this intermediate when a moderately hydrophilic heterocyclic core is desired to maintain drug-likeness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-nitropyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.